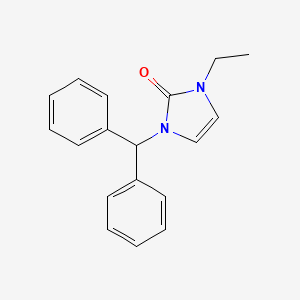![molecular formula C18H34O4 B14342777 2,2'-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane) CAS No. 101417-05-4](/img/structure/B14342777.png)
2,2'-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane) is a chemical compound that belongs to the class of epoxides. Epoxides are characterized by the presence of an oxygen atom bonded to two adjacent carbon atoms, forming a three-membered ring. This compound is known for its reactivity and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane) typically involves the reaction of dodecanediol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the epoxide ring.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diols or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the epoxide ring into alcohols.
Substitution: The epoxide ring can be opened by nucleophiles, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the epoxide ring under acidic or basic conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,2’-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving epoxides.
Industry: The compound is used in the production of epoxy resins, which are important materials in coatings, adhesives, and composites.
Wirkmechanismus
The mechanism of action of 2,2’-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane) involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many of its applications, such as in the formation of cross-linked polymers in epoxy resins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Butanediol diglycidyl ether
- 1,4-Bis(2,3-epoxypropoxy)butane
- Tetramethylene glycol diglycidyl ether
Uniqueness
Compared to similar compounds, 2,2’-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane) has a longer aliphatic chain, which can impart different physical and chemical properties. This can affect its solubility, reactivity, and the properties of the materials it is used to produce.
Eigenschaften
CAS-Nummer |
101417-05-4 |
|---|---|
Molekularformel |
C18H34O4 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
2-[1-(oxiran-2-ylmethoxy)dodecan-2-yloxymethyl]oxirane |
InChI |
InChI=1S/C18H34O4/c1-2-3-4-5-6-7-8-9-10-16(20-14-18-15-22-18)11-19-12-17-13-21-17/h16-18H,2-15H2,1H3 |
InChI-Schlüssel |
DLRRJYFPYUQCDT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(COCC1CO1)OCC2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


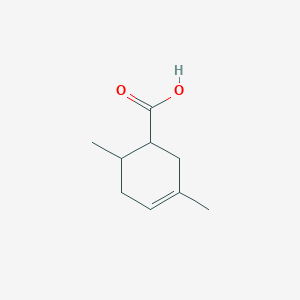
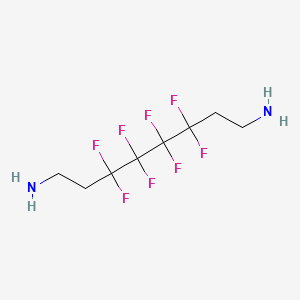

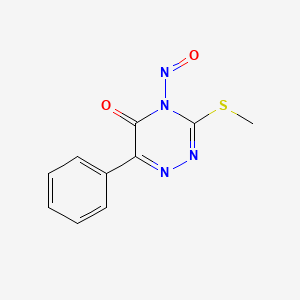
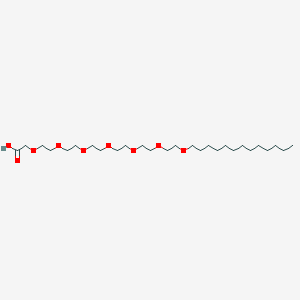

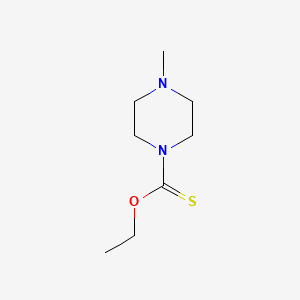
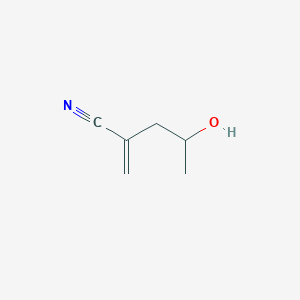

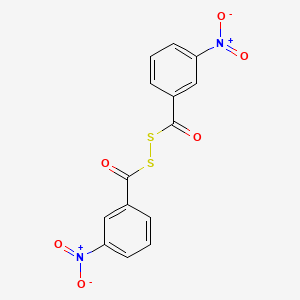
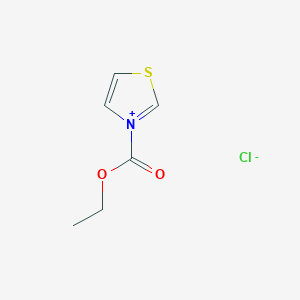
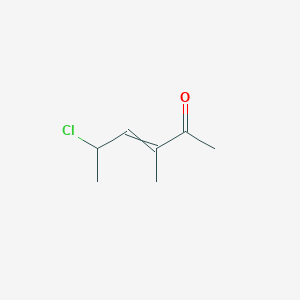
![{[(16,16,17,17,18,18,18-Heptafluorooctadecyl)oxy]methyl}benzene](/img/structure/B14342766.png)
